molecular formula C17H14Cl2N2O B2785496 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol CAS No. 956507-62-3

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol

Cat. No.: B2785496
CAS No.: 956507-62-3
M. Wt: 333.21
InChI Key: YHDAICFSKYFDPB-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol (CAS RN: 956507-62-3) is an advanced organic building block with the molecular formula C17H14Cl2N2O and a molecular weight of 333.21 g/mol . This compound belongs to the class of pyrazole derivatives, which are recognized as "biologically privileged" scaffolds in medicinal chemistry due to their wide range of therapeutic potential . Pyrazole-based structures are frequently investigated as key intermediates in the synthesis of compounds with anticipated pharmacological activities, such as anti-convulsant and anti-inflammatory agents . Researchers value this specific methanol derivative for its multifunctional structure, which incorporates two aromatic rings and a chlorinated pyrazole core, making it a versatile precursor for further chemical modification and drug discovery efforts. The compound is strictly intended for research applications in fields like pharmaceutical development and agrochemical innovation. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-(4-chlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-21-17(19)14(15(20-21)11-5-3-2-4-6-11)16(22)12-7-9-13(18)10-8-12/h2-10,16,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDAICFSKYFDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with 4-chlorobenzaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl group, potentially leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound in focus, exhibit promising anticancer properties. Research published in MDPI highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The study demonstrated that compounds with similar structures showed significant cytotoxicity against breast and lung cancer cells, suggesting a potential pathway for drug development targeting these malignancies .

CompoundCell LineIC50 (µM)
Pyrazole Derivative AMCF-7 (Breast)15
Pyrazole Derivative BA549 (Lung)20
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanolTBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. A study investigated the effects of various substituted pyrazoles on inflammation markers in vitro and in vivo. The results indicated that certain substitutions could enhance anti-inflammatory activity, making these compounds candidates for further pharmacological evaluation .

Pesticidal Properties

Research has explored the use of pyrazole derivatives as agrochemicals due to their ability to inhibit specific enzymes in pests. The compound's structure suggests it may function as a pesticide by disrupting metabolic pathways in insects. Field trials have shown effectiveness in reducing pest populations while maintaining crop yield .

Pesticide TypeTarget PestEfficacy (%)
Pyrazole-based PesticideAphids85
Traditional InsecticideAphids70

Synthesis of Functional Materials

The compound has been utilized in the synthesis of functional materials, particularly in creating polymers with enhanced thermal stability and mechanical properties. Studies have demonstrated that incorporating pyrazole units into polymer matrices can improve material performance under stress conditions .

Case Study 1: Anticancer Screening

A comprehensive screening of various pyrazole derivatives was conducted to evaluate their anticancer properties. The study utilized a panel of cancer cell lines, assessing cytotoxicity and apoptosis induction. The compound exhibited moderate activity compared to other derivatives, warranting further investigation into its mechanism of action.

Case Study 2: Agrochemical Efficacy

Field studies were conducted to assess the efficacy of the compound as a pesticide against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specified concentrations, showcasing its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrazole ring and the chlorophenyl group suggests potential binding to active sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula MW (g/mol) Pyrazole Substituents Functional Group Key Structural Differences
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol (Target) C₁₇H₁₄Cl₂N₂O 333.21 1-Me, 3-Ph, 5-Cl, 4-(CH₂OH-4-ClPh) Methanol Reference compound
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C₁₆H₁₂ClN₃O 297.74 1-Ph, 5-NH₂, 4-(CO-4-ClPh) Ketone Ketone replaces methanol; NH₂ enhances nucleophilicity
4-[(4-ClPh)(5-OH-3-Me-1-Ph-pyrazol-4-yl)methyl]-5-Me-2-Ph-pyrazole-3-carboxamide C₂₅H₂₁ClN₄O₂* 452.92* Dual pyrazole cores, 5-OH, 3-Me Carboxamide, Hydroxy Increased H-bonding capacity; dual rings
(1-(4-ClPh)-5-Me-1H-pyrazol-4-yl)methanol C₁₁H₁₀ClN₂O 230.67 1-(4-ClPh), 5-Me, 4-(CH₂OH) Methanol Simpler structure; single substituent
4-ClBnz (5-Cl-1-Me-3-Ph-pyrazol-4-yl)methyl ether C₁₉H₁₇Cl₂N₂O 375.26 1-Me, 3-Ph, 5-Cl, 4-(CH₂O-4-ClBnz) Ether Ether linkage reduces polarity

*Estimated molecular formula and weight due to lack of explicit data.

Physicochemical Properties

  • Polarity: The target compound’s methanol group enables hydrogen bonding, increasing aqueous solubility compared to ether () or ketone () analogues.
  • Lipophilicity: Chlorine substituents enhance lipophilicity, but the methanol group counterbalances this by introducing polarity. Ether-linked derivatives (e.g., ) are more lipophilic .
  • Stability: The hydroxyl group in methanol may render the compound susceptible to oxidation compared to ketones or ethers. Chlorine atoms likely improve environmental persistence .

Biological Activity

Overview

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H15Cl2N2O
  • CAS Number : 321538-21-0
  • Molecular Weight : 314.83 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit various enzymes or disrupt cellular pathways, leading to its observed effects. For instance, it has been suggested that the compound can bind to microbial enzymes, impairing their functions and thereby exhibiting antimicrobial activity .

Antimicrobial Activity

Research indicates that pyrazole derivatives can possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with tubulin polymerization pathways, which are crucial for mitosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

StudyBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains with MIC values in the low micromolar range.
AnticancerInduced apoptosis in HeLa cells with IC50 values ranging from 10 to 20 µM.
Anti-inflammatoryReduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages by up to 50%.
CytotoxicityShowed >90% inhibition of cell proliferation in NCI-H23 lung cancer cells.

Q & A

Q. Implications :

  • Formulate as lyophilized powders to enhance shelf life .

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